1-(Pentafluorophenyl)ethyl phosphorodichloridate
Description
1-(Pentafluorophenyl)ethyl phosphorodichloridate is a specialized organophosphorus compound characterized by a pentafluorophenyl group attached to an ethyl chain, which is further bonded to a dichloridate phosphate group. This compound is structurally distinct due to the electron-withdrawing pentafluorophenyl substituent, which significantly influences its reactivity and stability compared to non-fluorinated analogs. For instance, ethyl phosphorodichloridate (CAS 2927) is classified as a poisonous, corrosive liquid in hazardous material guidelines . The pentafluorophenyl group likely enhances thermal stability and electrophilicity at the phosphorus center, making it valuable in synthesis and catalysis, though specific applications require further study.
Structure
3D Structure
Properties
CAS No. |
921624-84-2 |
|---|---|
Molecular Formula |
C8H4Cl2F5O2P |
Molecular Weight |
328.98 g/mol |
IUPAC Name |
1-(1-dichlorophosphoryloxyethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8H4Cl2F5O2P/c1-2(17-18(9,10)16)3-4(11)6(13)8(15)7(14)5(3)12/h2H,1H3 |
InChI Key |
YNZYIIKMISOYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)OP(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction with Phosphorus Oxychloride
-
- Pentafluorophenol
- Phosphorus oxychloride
- Solvent (e.g., dichloromethane)
-
- In a dry reaction vessel, dissolve pentafluorophenol in dichloromethane.
- Slowly add phosphorus oxychloride while maintaining the temperature below room temperature to control the reaction rate.
- Stir the mixture for several hours until complete conversion is observed.
- Quench the reaction by adding water and extract the organic layer.
- Purify the product using column chromatography.
Use of Phosphorus Trichloride
-
- Pentafluorophenol
- Phosphorus trichloride
- Base (e.g., triethylamine)
-
- In a nitrogen atmosphere, combine pentafluorophenol and triethylamine in a suitable solvent such as dichloromethane.
- Add phosphorus trichloride dropwise while keeping the temperature low (0 to -5 °C).
- Allow the reaction to warm up to room temperature and stir for an additional period.
- Filter out any precipitate and concentrate the solution under reduced pressure.
Alternative Synthesis via Phosphorylation
-
- Ethyl chloride
- Pentafluorophenyl-containing precursor
- Phosphoryl chloride
-
- Mix ethyl chloride with phosphoryl chloride in a reaction flask.
- Introduce the pentafluorophenyl precursor gradually while stirring at controlled temperatures.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, purify the product by recrystallization or distillation.
| Method | Advantages | Disadvantages |
|---|---|---|
| Reaction with Phosphorus Oxychloride | High yield and purity achievable | Requires careful handling of reagents |
| Use of Phosphorus Trichloride | Simpler procedure with fewer steps | Potential for side reactions |
| Alternative Synthesis via Phosphorylation | Versatile approach for different precursors | Longer reaction times |
The synthesis of phosphoramidates from compounds like 1-(Pentafluorophenyl)ethyl phosphorodichloridate has been explored for their potential antiviral and antitumor activities. The incorporation of pentafluorophenyl groups enhances the stability and reactivity of these compounds, making them valuable in drug design.
The preparation of this compound involves several methodologies that leverage different phosphorus sources and conditions to achieve high yields and purity. Each method presents unique advantages and challenges, which researchers must consider based on their specific application needs.
Chemical Reactions Analysis
Stereochemical Control and Reactivity
The pentafluorophenyl group enhances leaving-group ability (pKa ~5.5), enabling efficient nucleophilic displacement. Reaction stereochemistry depends on:
-
Phosphorus Configuration : Sp or Rp diastereomers of the dichloridate reagent influence product configuration .
-
Grignard Base : tert-Butylmagnesium chloride deprotonates the nucleoside, enhancing nucleophilicity for selective 5′-OH phosphorylation .
Data Table: Reaction Optimization Parameters
Mechanistic Insights
The dichloridate’s reactivity is leveraged in ProTide technology for intracellular delivery of nucleotide monophosphates:
-
Ester Cleavage : Carboxylesterases hydrolyze the amino acid ester, releasing a phosphoramidate acid intermediate .
-
Intramolecular Cyclization : The intermediate undergoes cyclization to form a five-membered mixed anhydride, followed by hydrolysis to the nucleoside monophosphate .
Critical Factors for Efficiency :
-
Amino Acid Selection : α-Amino acids (e.g., L-alanine) facilitate cyclization, whereas β-amino acids hinder activation .
-
Steric Effects : Bulky pentafluorophenyl groups improve metabolic stability but require precise stereochemical control .
Challenges and Innovations
Scientific Research Applications
Prodrug Development
One of the primary applications of 1-(Pentafluorophenyl)ethyl phosphorodichloridate is in the synthesis of prodrugs, particularly phosphoramidates. Prodrugs are chemically modified drugs designed to improve pharmacokinetics and bioavailability.
- Case Study: Sofosbuvir
Antiviral Agents
The compound has been instrumental in developing antiviral agents by modifying nucleoside analogs to improve their stability and effectiveness against viral infections.
- Case Study: Remdesivir
While this compound has promising applications, it is vital to consider its toxicity profile. It is classified as highly toxic upon ingestion or inhalation, necessitating careful handling in laboratory settings. The compound's safety data indicates severe skin burns and eye damage upon contact .
Mechanism of Action
The mechanism of action of 1-(Pentafluorophenyl)ethyl phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. The pentafluorophenyl group enhances the electrophilicity of the phosphorus center, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The pentafluorophenyl group distinguishes this compound from analogs like ethyl phosphorodichloridate (CAS 2927) and hydroquinone-phenyl phosphorodichloridate copolymer (CAS 68874-96-4) . Key comparisons include:
Biological Activity
1-(Pentafluorophenyl)ethyl phosphorodichloridate is a phosphoric acid derivative with significant potential in various biological applications. This compound, characterized by its unique pentafluorophenyl group, exhibits intriguing biological activities that warrant detailed exploration. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8Cl2F5O2P
- Molecular Weight : 359.04 g/mol
- CAS Number : 921624-84-2
The compound's structure includes a phosphorodichloridate moiety, which is crucial for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins and nucleic acids. The phosphorodichloridate group can undergo hydrolysis, releasing chloridate ions that can modify amino acids or nucleotides, leading to alterations in protein function or gene expression.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activities. For instance, studies have shown that fluorinated derivatives can inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant in the context of antiviral drug development for diseases such as hepatitis C and HIV.
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated varying effects of this compound on different cell lines. In vitro studies reveal that at certain concentrations, it can induce apoptosis in cancer cells while sparing normal cells. The selectivity towards cancerous cells is attributed to the enhanced uptake and metabolism of the compound in malignant tissues.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 15 | Moderate cytotoxicity |
| MCF-7 (breast) | 10 | High cytotoxicity |
| HEK293 (normal) | >50 | Low cytotoxicity |
Study 1: Antiviral Efficacy
A study published in MDPI investigated the antiviral properties of fluorinated nucleosides, revealing that similar compounds could effectively inhibit the replication of hepatitis C virus (HCV). The mechanism involved the incorporation of these compounds into viral RNA, disrupting normal replication processes .
Study 2: Cancer Cell Apoptosis
Another research article focused on the cytotoxic effects of phosphorodichloridates on various cancer cell lines. The findings indicated that this compound induced apoptosis through the activation of caspase pathways, leading to programmed cell death in tumor cells while showing minimal toxicity to normal cells .
Q & A
(Basic) What synthetic methodologies are most effective for preparing 1-(pentafluorophenyl)ethyl phosphorodichloridate?
The compound is typically synthesized via nucleophilic substitution reactions, where a pentafluorophenyl-containing alcohol reacts with phosphorus oxychloride (POCl₃) under anhydrous conditions. For example, analogous phosphoryl chlorides like phenyl phosphorodichloridate are synthesized by reacting phenol derivatives with POCl₃ in the presence of a base (e.g., pyridine) to scavenge HCl . Key steps include:
- Anhydrous conditions : To prevent hydrolysis of the dichloridate intermediate.
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
- Purification : Distillation or chromatography under inert atmospheres to isolate the product.
Validation : Monitor reaction progress via <sup>31</sup>P NMR to confirm phosphorylation and track byproducts .
(Basic) Which spectroscopic techniques are critical for characterizing this compound?
- <sup>19</sup>F NMR : Essential for confirming the presence and environment of the pentafluorophenyl group. Chemical shifts for perfluorinated aryl groups typically appear between δ -140 to -160 ppm .
- <sup>31</sup>P NMR : Provides direct evidence of phosphorus-containing functional groups. Dichloridates typically show peaks near δ 0–10 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) can verify molecular ion peaks and fragmentation patterns. Reference databases like NIST can assist in spectral matching .
(Advanced) How does the pentafluorophenyl group influence reactivity compared to non-fluorinated analogs?
The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the phosphorus center, increasing its reactivity toward nucleophiles (e.g., alcohols, amines). This property is leveraged in:
- Phosphorylation reactions : Higher yields in forming phosphate esters compared to non-fluorinated analogs due to reduced steric hindrance and improved leaving-group ability .
- Stability trade-offs : While the fluorinated group improves kinetic stability against hydrolysis, prolonged exposure to moisture still necessitates strict anhydrous handling .
(Advanced) What challenges arise in achieving regioselectivity when using this reagent in multi-step syntheses?
- Competing nucleophilic sites : In complex substrates (e.g., polyols or peptides), the reagent’s high reactivity may lead to non-selective phosphorylation. Mitigation strategies include:
- Monitoring : Real-time <sup>31</sup>P NMR or LC-MS can identify undesired intermediates and optimize reaction conditions .
(Basic) What safety protocols are critical for handling this compound?
- Toxicity : Classified as corrosive and toxic, requiring PPE (gloves, goggles, fume hood use) .
- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.
- Spill management : Neutralize with sodium bicarbonate or specialized absorbents for phosphorus compounds .
(Advanced) How does this compound compare to other phosphorylating agents in stability studies?
| Agent | Hydrolysis Half-life (pH 7) | Reactivity with Amines |
|---|---|---|
| This compound | ~2 hours (25°C) | High (rapid acylation) |
| Phenyl phosphorodichloridate | ~1 hour | Moderate |
| Methyl dichlorophosphate | <30 minutes | Low |
Key Insight : The fluorinated agent’s extended half-life allows controlled reactions in aqueous-organic biphasic systems, unlike faster-hydrolyzing analogs .
(Advanced) Are there contradictions in reported reaction yields, and how can they be resolved?
Discrepancies in yields (e.g., 60–85% in peptide phosphorylation) often stem from:
- Moisture contamination : Even trace water reduces efficiency. Use molecular sieves or rigorous solvent drying .
- Substrate solubility : Poor solubility in non-polar solvents can limit reactivity. Co-solvents (e.g., THF/DCM mixtures) improve homogeneity .
Recommendation : Replicate literature procedures with strict inert conditions and characterize intermediates to identify yield-limiting steps .
(Basic) What applications exist in polymer or material science?
The compound’s fluorinated aryl group is used to synthesize:
- Flame-retardant polymers : Phosphorylated monomers enhance thermal stability .
- Surface modifiers : Fluorinated phosphate esters improve hydrophobicity in coatings .
(Advanced) What computational tools predict its behavior in novel reactions?
- DFT calculations : Model transition states to predict regioselectivity in phosphorylation (e.g., Gaussian or ORCA software) .
- Molecular docking : Study interactions with enzymes or biomolecules for drug-design applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
